molecular formula C22H22ClN3O3 B2369008 N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-76-0

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2369008
CAS No.: 899960-76-0
M. Wt: 411.89
InChI Key: LPNZTJGUJNDPKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The compound can be synthesized through various methods involving multicomponent reactions. For example, solvent-free synthesis techniques have been reported, yielding high purity and functionalized derivatives. Structural characterization typically employs techniques such as NMR and mass spectrometry to confirm the molecular formula and structural integrity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the dihydropyrrolo[1,2-a]pyrazine core. For instance, derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for microbial survival.

Compound Activity Target Reference
Compound AAntibacterialiNOS
Compound BAntifungalCOX-2

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit nitric oxide production in activated macrophages. This effect is often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways.

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties by targeting specific signaling pathways associated with tumor growth and metastasis. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial activity of a series of dihydropyrrolo[1,2-a]pyrazine derivatives against various pathogens. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against Mycobacterium tuberculosis H37Rv, suggesting a structure-activity relationship that favors such modifications .
  • Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory effects of similar compounds in RAW 264.7 cells. The results demonstrated significant inhibition of LPS-induced nitric oxide production, establishing a correlation between chemical structure and anti-inflammatory potency .

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-9-8-15(13-20(19)29-2)21-18-7-4-10-25(18)11-12-26(21)22(27)24-17-6-3-5-16(23)14-17/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZTJGUJNDPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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